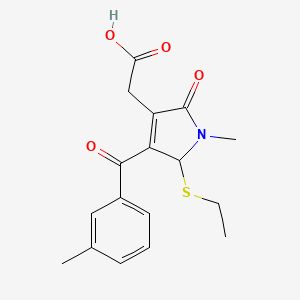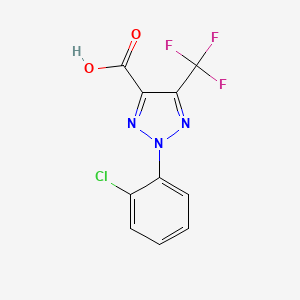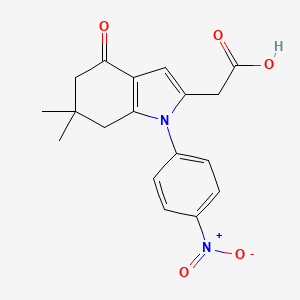
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tetrahydroindole ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a nitrophenyl ketone with a suitable indole derivative under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired product with high purity. Industrial methods also focus on scalability and cost-effectiveness, often employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.
Major Products
Scientific Research Applications
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylic acid diethyl ester: Known for its use as a feed additive and its biological activities.
4,4-Dimethyl-2-cyclohexen-1-one: Used in organic synthesis and as a precursor for various chemical compounds.
Uniqueness
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[6,6-dimethyl-1-(4-nitrophenyl)-4-oxo-5,7-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C18H18N2O5/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)19(15)11-3-5-12(6-4-11)20(24)25/h3-7H,8-10H2,1-2H3,(H,22,23) |
InChI Key |
FYBLRLVNNMAVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



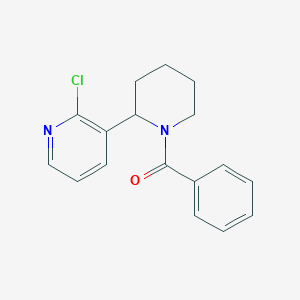
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)


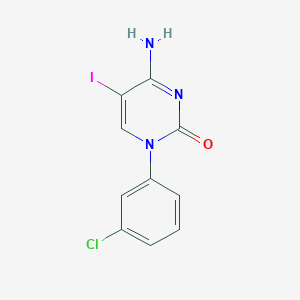



![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)
